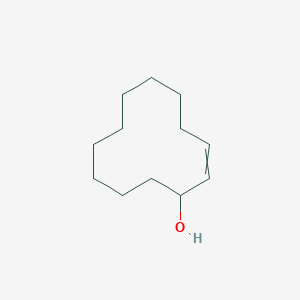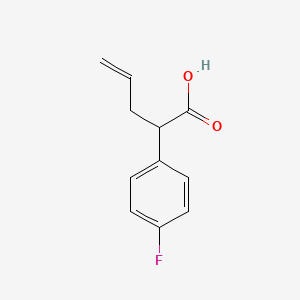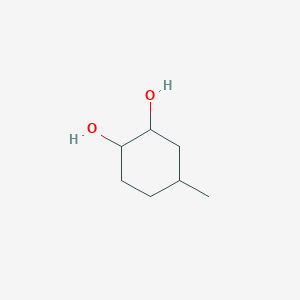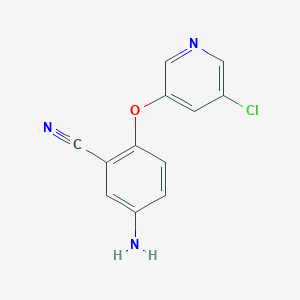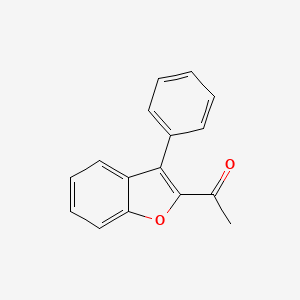![molecular formula C17H16O4 B8610529 DIMETHYL 4'-METHYL[1,1'-BIPHENYL]-2,5-DICARBOXYLATE CAS No. 67801-53-0](/img/structure/B8610529.png)
DIMETHYL 4'-METHYL[1,1'-BIPHENYL]-2,5-DICARBOXYLATE
Vue d'ensemble
Description
[1,1’-Biphenyl]-2,5-dicarboxylic acid, 4’-methyl-, dimethyl ester: is an organic compound with the molecular formula C17H16O4 It is a derivative of biphenyl, featuring two benzene rings connected by a single bond, with carboxylic acid and methyl ester functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,5-dicarboxylic acid, 4’-methyl-, dimethyl ester typically involves esterification reactions. One common method is the Fischer esterification, where the corresponding carboxylic acid reacts with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another method involves the use of acid chlorides, where the carboxylic acid is first converted to its acid chloride derivative, which then reacts with methanol to form the ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-2,5-dicarboxylic acid, 4’-methyl-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and methanol.
Reduction: Reduction of the ester groups can produce the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,1’-Biphenyl]-2,5-dicarboxylic acid, 4’-methyl-, dimethyl ester is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of polymers and other organic compounds .
Biology and Medicine
In biological and medical research, this compound is studied for its potential therapeutic properties. It has been investigated for its role in drug delivery systems and as a component in pharmaceuticals .
Industry
Industrially, this compound is used in the production of polymers with high thermal stability and electrical insulation properties. These polymers are utilized in the electronics and automotive industries .
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-2,5-dicarboxylic acid, 4’-methyl-, dimethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1,1’-Biphenyl]-4,4’-dicarboxylic acid, dimethyl ester
- Biphenyl-4,4’-dicarboxylic acid
- Dimethyl biphenyl-4,4’-dicarboxylate
Uniqueness
Compared to similar compounds, [1,1’-Biphenyl]-2,5-dicarboxylic acid, 4’-methyl-, dimethyl ester has unique structural features that influence its reactivity and applications. The presence of the methyl group at the 4’ position can affect its chemical behavior and interactions, making it suitable for specific applications in polymer synthesis and pharmaceuticals .
Propriétés
Numéro CAS |
67801-53-0 |
|---|---|
Formule moléculaire |
C17H16O4 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
dimethyl 2-(4-methylphenyl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C17H16O4/c1-11-4-6-12(7-5-11)15-10-13(16(18)20-2)8-9-14(15)17(19)21-3/h4-10H,1-3H3 |
Clé InChI |
LETKDZPIJVKUHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
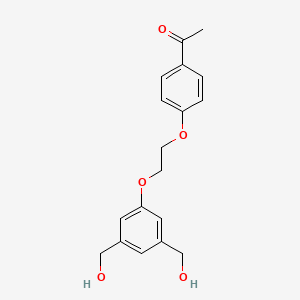
![N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-(4-fluoro-phenyl)-acetamide](/img/structure/B8610460.png)
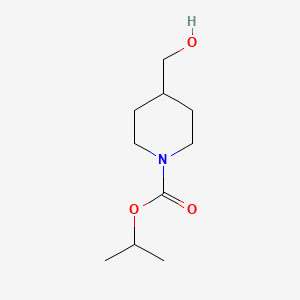
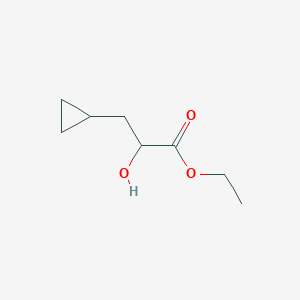
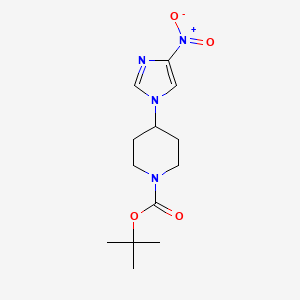
![4-ethylpyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B8610490.png)
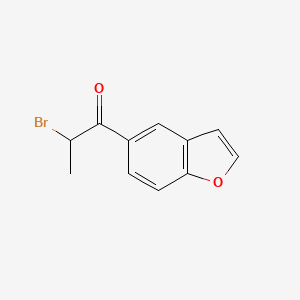
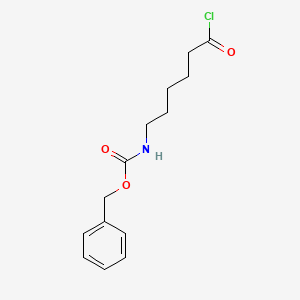
![2,3-Diaza-spiro[4.4]non-2-ene](/img/structure/B8610511.png)
